molecular formula C15H23N3O2 B14273694 N-Decanoylpyrazine-2-carboxamide CAS No. 135742-55-1

N-Decanoylpyrazine-2-carboxamide

Cat. No.: B14273694
CAS No.: 135742-55-1
M. Wt: 277.36 g/mol
InChI Key: PTLIQNXYQFTLIL-UHFFFAOYSA-N
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Description

N-Decanoylpyrazine-2-carboxamide is a chemical compound that belongs to the class of carboxamides It is characterized by the presence of a decanoyl group attached to the nitrogen atom of pyrazine-2-carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Decanoylpyrazine-2-carboxamide typically involves the acylation of pyrazine-2-carboxamide with decanoic acid or its derivatives. One common method is the use of decanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

Pyrazine-2-carboxamide+Decanoyl chlorideThis compound+HCl\text{Pyrazine-2-carboxamide} + \text{Decanoyl chloride} \rightarrow \text{this compound} + \text{HCl} Pyrazine-2-carboxamide+Decanoyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This method allows for better control over reaction conditions and improved yields. The use of automated flow systems can also enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N-Decanoylpyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under mild conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Decanoylpyrazine-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes. For example, its antimicrobial activity could be attributed to the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Comparison with Similar Compounds

N-Decanoylpyrazine-2-carboxamide can be compared with other similar compounds, such as:

This compound stands out due to its unique decanoyl group, which imparts specific chemical and biological characteristics that differentiate it from other pyrazine-2-carboxamide derivatives.

Properties

CAS No.

135742-55-1

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

N-decanoylpyrazine-2-carboxamide

InChI

InChI=1S/C15H23N3O2/c1-2-3-4-5-6-7-8-9-14(19)18-15(20)13-12-16-10-11-17-13/h10-12H,2-9H2,1H3,(H,18,19,20)

InChI Key

PTLIQNXYQFTLIL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NC(=O)C1=NC=CN=C1

Origin of Product

United States

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